

Hexachlorocyclopropane: A Comparative Analysis of Computational and Experimental Data

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Compound of Interest

Compound Name: Hexachlorocyclopropane

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of molecules like **hexachlorocyclopropane** is paramount. This guide provides a detailed comparison of computationally predicted and experimentally determined properties of **hexachlorocyclopropane**, offering insights into the accuracy of theoretical models and a solid foundation for further research.

This document summarizes key thermodynamic and structural properties of **hexachlorocyclopropane** derived from both theoretical calculations and laboratory experiments. All quantitative data is presented in clear, tabular formats for straightforward comparison. Detailed methodologies for both the computational predictions and experimental determinations are provided to ensure a comprehensive understanding of the data's origins.

Comparison of Physicochemical Properties

The following table summarizes the available computational and experimental data for various properties of **hexachlorocyclopropane**. The computational values are primarily derived from group contribution methods, which are widely used for property estimation in the absence of experimental data.

Property	Computational Value	Experimental Value
Thermodynamic Properties		
Standard Gibbs Free Energy of Formation (kJ/mol)	-68.34 (Joback)[1]	Not Available
Enthalpy of Formation (Standard Conditions, kJ/mol)	-121.85 (Joback)[1]	Not Available
Enthalpy of Fusion (kJ/mol)	10.09 (Joback)[1]	18.600[2]
Enthalpy of Vaporization (kJ/mol)	44.42 (Joback)[1]	Not Available
Physical Properties		
Normal Boiling Point (K)	490.74 (Joback)[1]	448.25[3]
Normal Melting Point (K)	384.25 (Joback)[1]	376[2]
Vapor Pressure (mmHg at 25°C)	Not Available	1.57[3]
Molecular Properties		
Octanol/Water Partition Coefficient (logP)	3.522 (Crippen)[1]	Not Available

Methodologies and Protocols

A clear understanding of the methods used to generate this data is crucial for its correct interpretation and application.

Computational Methods

The computational data presented here are primarily based on established group contribution methods. These methods estimate the properties of a molecule by summing the contributions of its individual functional groups.

- **Joback Method:** This is a group contribution method used to estimate a range of thermodynamic properties from the molecular structure alone. It assumes that there are no

interactions between the functional groups and relies on additive contributions. The properties estimated using the Joback method in this guide include the standard Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, enthalpy of vaporization, and normal boiling point.

- **Crippen Method:** The Crippen method is an atom-based approach for calculating the octanol-water partition coefficient (logP). It involves classifying atoms into different types based on their chemical environment and summing their respective contributions to the overall logP value.

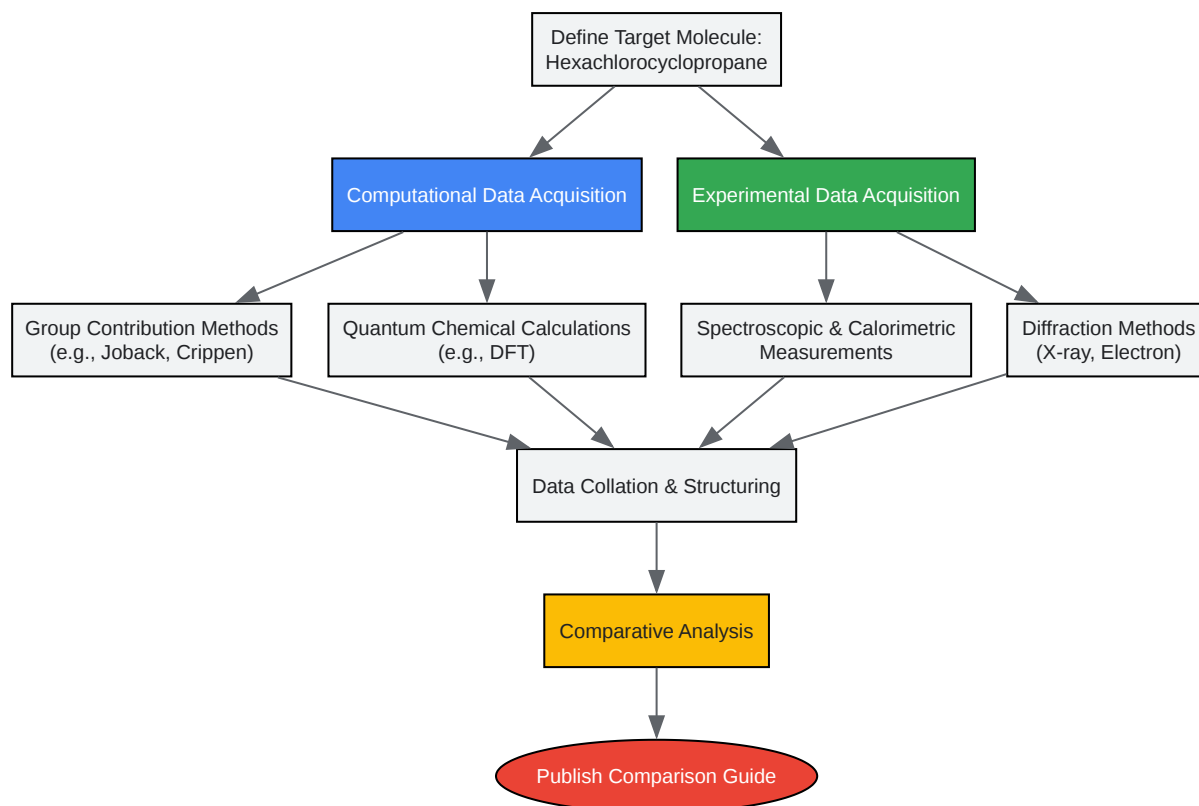
Experimental Methods

The experimental data cited in this guide were obtained through various laboratory techniques.

- **Boiling Point Determination:** The experimental boiling point was determined at a pressure of 760 mmHg.
- **Vapor Pressure Measurement:** The vapor pressure was measured at a constant temperature of 25°C.
- **Calorimetry:** The enthalpy of fusion was determined by measuring the heat flow during the phase transition from solid to liquid.
- **X-ray Crystallography:** The crystal structure of **hexachlorocyclopropane** was determined using single-crystal X-ray diffraction. This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice. While the full structural parameters (bond lengths and angles) were not available in the immediate search results, the unit cell parameters and space group have been reported.

Data Comparison Workflow

The following diagram illustrates the workflow for comparing computational and experimental data for a given molecule like **hexachlorocyclopropane**.



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Comparison workflow for computational and experimental data.

Discussion

The comparison reveals some discrepancies between the computationally predicted and experimentally measured values. For instance, the Joback method overestimates the normal boiling point by approximately 42.5 K. Similarly, there is a notable difference between the calculated and experimental enthalpy of fusion. These differences can be attributed to the inherent approximations in the group contribution methods, which do not account for the specific intramolecular interactions and steric effects present in a strained ring system like cyclopropane.

The lack of experimental data for several key thermodynamic properties, such as the enthalpy of formation and Gibbs free energy of formation, highlights an area where further experimental investigation is warranted. Such data would be invaluable for refining computational models and providing a more complete understanding of the thermochemistry of **hexachlorocyclopropane**.

In conclusion, while computational methods provide useful estimations, particularly for properties that are difficult to measure experimentally, experimental data remains the gold standard for accuracy. This guide underscores the importance of a synergistic approach, where computational predictions guide experimental work, and experimental results are used to validate and improve theoretical models.

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